AqB011 Exhibits 12-Fold Higher Potency for AQP1 Ion Channel Blockade Compared to Structural Analog AqB007
In direct head-to-head comparisons using the Xenopus laevis oocyte expression system with two-electrode voltage clamp, AqB011 blocked the human AQP1 ion conductance with an IC50 of 14 μM, whereas its structural analog AqB007 exhibited an IC50 of 170 μM . This represents a 12.1-fold difference in potency. The full potency rank order for the series was AqB011 (14 μM) > AqB007 (170 μM) > AqB006 ≥ AqB001, confirming AqB011 as the most potent inhibitor in this chemical class .
| Evidence Dimension | Inhibition of AQP1 ion channel conductance (IC50) |
|---|---|
| Target Compound Data | 14 μM |
| Comparator Or Baseline | AqB007 (170 μM); AqB006 and AqB001 (higher IC50 values) |
| Quantified Difference | AqB011 is 12.1-fold more potent than AqB007 |
| Conditions | Human AQP1 expressed in Xenopus laevis oocytes; two-electrode voltage clamp |
Why This Matters
Higher potency at the target allows researchers to use lower concentrations of AqB011 to achieve maximal ion channel blockade, reducing the risk of off-target effects and improving the signal-to-noise ratio in functional assays.
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- [2] Kourghi M, Pei JV, De Ieso ML, Flynn G, Yool AJ. Bumetanide Derivatives AqB007 and AqB011 Selectively Block the Aquaporin-1 Ion Channel Conductance and Slow Cancer Cell Migration. Mol Pharmacol. 2016;89(1):133-140. View Source
